7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride
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Overview
Description
7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C15H13ClFN3. It is known for its unique structure, which includes a quinoline core substituted with a fluoro group at the 7th position, a hydrazino group at the 2nd position, and a phenyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Hydrazination: The hydrazino group is introduced by reacting the quinoline derivative with hydrazine hydrate under reflux conditions.
Phenyl Substitution: The phenyl group is introduced through a Suzuki-Miyaura coupling reaction using phenylboronic acid and a palladium catalyst.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures with optimization for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors for the Skraup synthesis and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions.
Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild heating conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The fluoro group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinoquinoline: Lacks the fluoro and phenyl substitutions, resulting in different chemical properties and biological activities.
7-Fluoroquinoline: Lacks the hydrazino and phenyl substitutions, making it less reactive in certain chemical reactions.
3-Phenylquinoline: Lacks the fluoro and hydrazino substitutions, affecting its overall reactivity and biological activity.
Uniqueness
7-Fluoro-2-hydrazino-3-phenylquinoline hydrochloride is unique due to the combination of its fluoro, hydrazino, and phenyl substitutions, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications .
Properties
CAS No. |
1171860-68-6 |
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Molecular Formula |
C15H13ClFN3 |
Molecular Weight |
289.73 g/mol |
IUPAC Name |
(7-fluoro-3-phenylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C15H12FN3.ClH/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(19-17)18-14(11)9-12;/h1-9H,17H2,(H,18,19);1H |
InChI Key |
YUFNSJWAVIBWTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)F)NN.Cl |
Origin of Product |
United States |
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